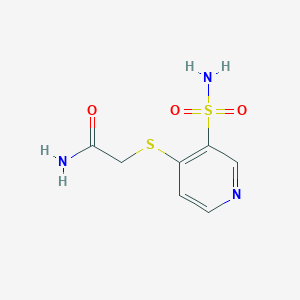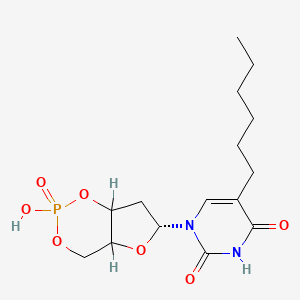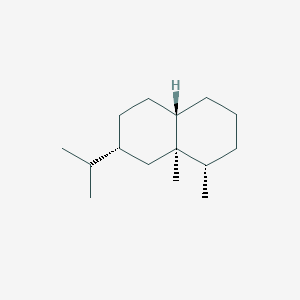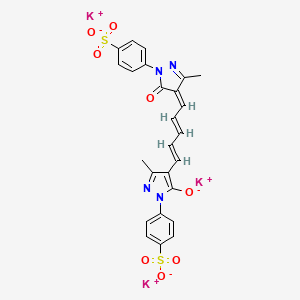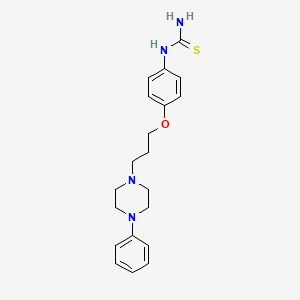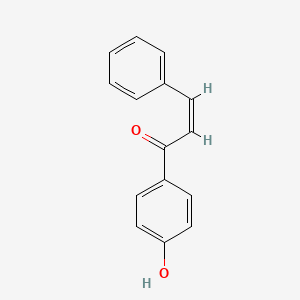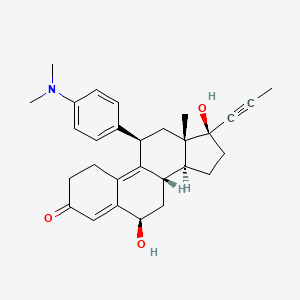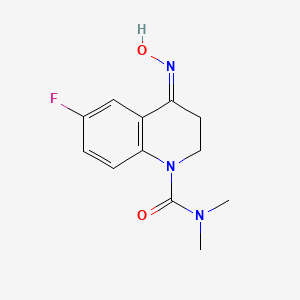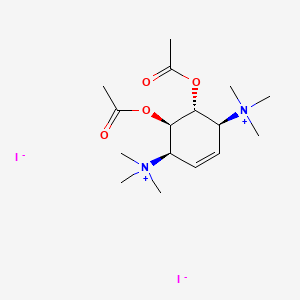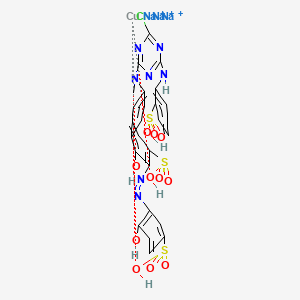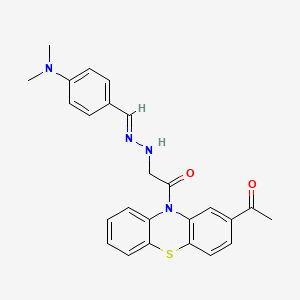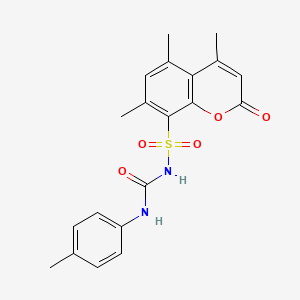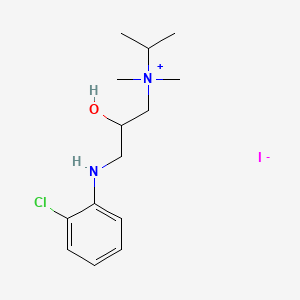
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- typically involves multiple steps. The process begins with the preparation of the chlorophenyl amine derivative, which is then reacted with a propanaminium precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodide ion is replaced by other halogens or functional groups using reagents like silver nitrate or sodium halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Silver nitrate, sodium halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanaminium, 3-((2-bromophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, bromide: Similar structure but with a bromine atom instead of chlorine.
1-Propanaminium, 3-((2-fluorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is unique due to the presence of the chlorophenyl group and iodide ion, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
105892-04-4 |
|---|---|
Molecular Formula |
C14H24ClIN2O |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
[3-(2-chloroanilino)-2-hydroxypropyl]-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C14H24ClN2O.HI/c1-11(2)17(3,4)10-12(18)9-16-14-8-6-5-7-13(14)15;/h5-8,11-12,16,18H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BJIKMKFFXVMORU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(C)CC(CNC1=CC=CC=C1Cl)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
